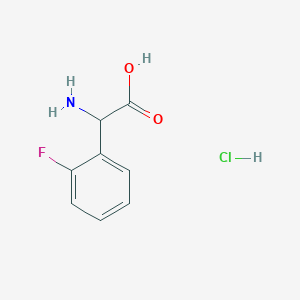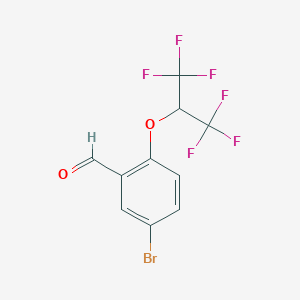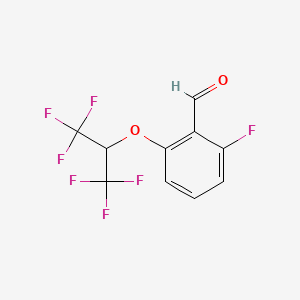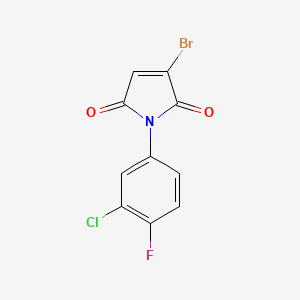
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, also known as “3-Bromo-1-FCP”, is a brominated organic compound that finds its application in various scientific research and laboratory experiments. It is a versatile compound that can be used in a variety of ways and is known for its stability and low toxicity.
Aplicaciones Científicas De Investigación
Luminescent Polymer Development
Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, similar to 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, have been synthesized and characterized for their strong fluorescence and high quantum yield. These polymers, due to their solubility in common organic solvents and distinct optical and electrochemical properties, are promising for use in electronic applications (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
The creation of π-conjugated polymers containing diketopyrrolopyrrole (DPP) units similar to 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione has been explored. These polymers demonstrate strong photoluminescence, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Inhibitors of Glycolic Acid Oxidase
Derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, structurally related to 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds have shown potent, competitive inhibition of GAO, indicating potential applications in biomedical research (Rooney et al., 1983).
Synthesis of Photoluminescent Polymers
Research has been conducted on polymers containing isoDPP units, which are structurally related to 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione. These polymers are deeply colored, soluble in common organic solvents, and possess properties that make them suitable for use in optoelectronic devices (Welterlich, Charov, & Tieke, 2012).
Propiedades
IUPAC Name |
3-bromo-1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClFNO2/c11-6-4-9(15)14(10(6)16)5-1-2-8(13)7(12)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWONDMQCIIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=C(C2=O)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




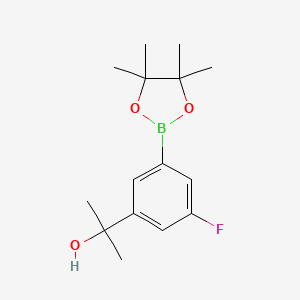
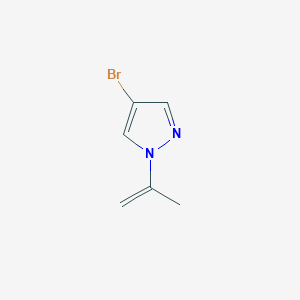
![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)
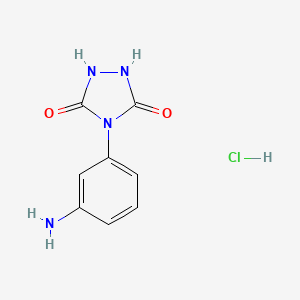
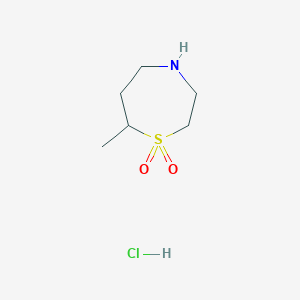
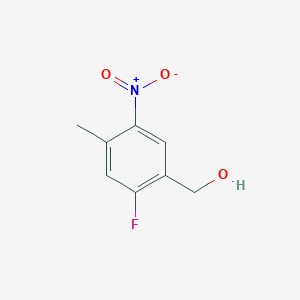
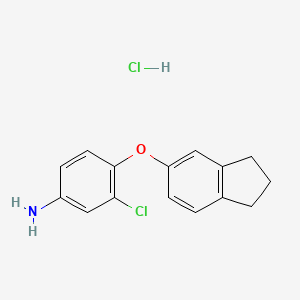
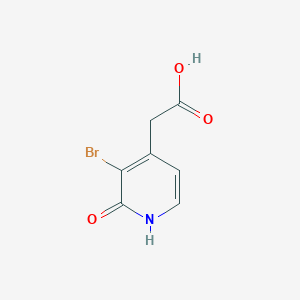
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)
